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Abstract
Ibrexafungerp (formerly SCY-078) is a first-in-class triterpenoid antifungal agent, representing

a significant advancement in the treatment of fungal infections.[1][2] As a semi-synthetic

derivative of the natural product enfumafungin, ibrexafungerp boasts a unique mechanism of

action, inhibiting the fungal enzyme (1,3)-β-D-glucan synthase, which is essential for cell wall

synthesis.[1][3] This document provides a comprehensive technical overview of the structure-

activity relationships (SAR) that guided its development, its key chemical properties, and the

experimental protocols used for its evaluation. This in-depth guide is intended for researchers,

scientists, and professionals in the field of drug development.

Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of resistance to

existing antifungal classes, has created an urgent need for novel therapeutics.[2]

Ibrexafungerp addresses this need as an orally bioavailable glucan synthase inhibitor.[4]

Unlike the echinocandins, which share the same molecular target but are limited to intravenous

administration, ibrexafungerp's distinct chemical structure confers favorable pharmacokinetic

properties, allowing for oral administration.[4] It has demonstrated broad-spectrum activity
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against a variety of fungal pathogens, including clinically important species of Candida and

Aspergillus.[5][6]

Mechanism of Action
Ibrexafungerp exerts its antifungal effect by non-competitively inhibiting the (1,3)-β-D-glucan

synthase enzyme complex, a critical component in the biosynthesis of the fungal cell wall.[7]

This enzyme is responsible for the formation of β-(1,3)-D-glucan, a polysaccharide that

provides structural integrity to the cell wall. By inhibiting this enzyme, ibrexafungerp disrupts

cell wall maintenance and synthesis, leading to osmotic instability and ultimately, fungal cell

death.[1][5] A key advantage of this mechanism is that (1,3)-β-D-glucan synthase is absent in

mammalian cells, resulting in a low potential for off-target effects in the host.[5] While

echinocandins also target this enzyme, ibrexafungerp binds to a distinct, albeit overlapping,

site. This different binding interaction allows ibrexafungerp to retain activity against many

echinocandin-resistant fungal strains that harbor mutations in the FKS genes, which encode for

subunits of the glucan synthase enzyme.[4][8]

Structure-Activity Relationship (SAR)
The development of ibrexafungerp from its natural product precursor, enfumafungin, is a

compelling case study in medicinal chemistry and lead optimization. Enfumafungin itself

possesses antifungal activity but suffers from poor in vivo stability.[1] The semi-synthetic

modifications leading to ibrexafungerp were focused on enhancing potency, improving oral

bioavailability, and optimizing pharmacokinetic properties.[1]

Key modifications to the enfumafungin scaffold include:

Addition of a Pyridine Triazole: The incorporation of a pyridine triazole moiety at position 15

of the core phenanthropyran carboxylic acid ring system was a critical modification.[5]

Installation of an Amino-Ether Side Chain: The introduction of a 2-amino-2,3,3-trimethyl-butyl

ether at position 14 significantly contributed to the improved antifungal potency and

pharmacokinetic profile.[5]

Studies on enfumafungin analogues have further elucidated the SAR, indicating that the C-2

substituents and the C-19 carboxylic acid are important for potent antifungal activity.[9]
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Chemical and Physicochemical Properties
The chemical structure and physicochemical properties of ibrexafungerp are central to its

pharmacological profile, particularly its oral bioavailability and tissue distribution.

Property Value

Chemical Formula C44H67N5O4

Molecular Weight 730.0 g/mol

pKa 2.4, 5.5, 9.0[10]

Protein Binding 99.5-99.8% (primarily to albumin)[10]

Solubility

Inversely related to pH. The citrate formulation

shows increased solubility in Simulated Gastric

Fluid (SGF) and Fed-State Simulated Intestinal

Fluid (FeSSIF) to >20 mg/mL, and in Fasted-

State Simulated Intestinal Fluid (FaSSIF) to

>4.2 mg/mL.[7]

LogP (calculated) 5.8[10]

Pharmacokinetic Properties
The pharmacokinetic profile of ibrexafungerp supports its clinical utility as an oral antifungal

agent.
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Parameter Value

Time to Peak (Tmax) 4-6 hours[10]

Peak Concentration (Cmax) 435 ng/mL (at a dose of 300 mg twice daily)[10]

AUC (0-24h)
6832 h*ng/mL (at a dose of 300 mg twice daily)

[10]

Volume of Distribution (Vd) ~600 L[10]

Clearance 53.6 - 56.1 L/h[10]

Elimination Half-life Approximately 20 hours[6]

Metabolism
Primarily via hydroxylation by CYP3A4, followed

by glucuronidation and sulfation.[6]

Excretion
~90% recovered in feces (51% as unchanged

drug), ~1% in urine.[10]

In Vitro Antifungal Activity
Ibrexafungerp has demonstrated potent in vitro activity against a broad range of fungal

pathogens. The following table summarizes its activity against key Candida and Aspergillus

species. Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial

that will inhibit the visible growth of a microorganism after overnight incubation. For molds like

Aspergillus, the endpoint is often the Minimum Effective Concentration (MEC), which is the

lowest drug concentration at which abnormal hyphal growth is observed.
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Organism
MIC/MEC Range
(µg/mL)

MIC50 (µg/mL) MIC90 (µg/mL)

Candida albicans 0.016 - 2[11][12] 0.06 - 0.125[3][12] 0.125 - 0.25[12]

Candida glabrata 0.016 - 8[7] 0.25 - 1[1][7] 1 - 2[7]

Candida auris 0.06 - 2[13] 0.5[14] 1.0[14]

Candida krusei - 0.5[12] -

Candida parapsilosis - 0.5[12] -

Candida tropicalis - 0.5[12] -

Aspergillus fumigatus 0.03 - 0.12 (MEC)[8] - -

Experimental Protocols
Antifungal Susceptibility Testing
The in vitro activity of ibrexafungerp is predominantly determined using standardized broth

microdilution methods established by the Clinical and Laboratory Standards Institute (CLSI)

and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

CLSI M27 (for Yeasts) and M38 (for Molds) - Generalized Protocol:

Preparation of Antifungal Agent: Ibrexafungerp is dissolved in dimethyl sulfoxide (DMSO) to

create a stock solution. Serial twofold dilutions are then prepared in RPMI 1640 medium.

Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are

suspended in sterile saline and the turbidity is adjusted to a 0.5 McFarland standard, which

is then further diluted to achieve the final desired inoculum concentration.

Microdilution Plate Inoculation: The standardized fungal inoculum is added to microtiter plate

wells containing the serially diluted ibrexafungerp.

Incubation: Plates are incubated at 35°C for 24-48 hours.
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Endpoint Determination: For yeasts, the MIC is determined as the lowest concentration of

ibrexafungerp that causes a significant (typically ≥50%) reduction in growth compared to

the drug-free control well. For molds, the MEC is determined as the lowest concentration

showing microscopically aberrant hyphal growth.

EUCAST E.Def 7.3.2 (for Yeasts) - Key Methodological Aspects:

Medium: RPMI 1640 medium supplemented with 2% glucose is used.

Inoculum Size: A final inoculum concentration of 0.5-2.5 x 10^5 CFU/mL is used.

Endpoint Reading: The endpoint is determined spectrophotometrically after 24 hours of

incubation at 35°C, with the MIC defined as a ≥50% inhibition of growth compared to the

control.

(1,3)-β-D-Glucan Synthase Inhibition Assay
This in vitro assay directly measures the inhibitory effect of ibrexafungerp on its target

enzyme.

Generalized Protocol:

Preparation of Enzyme Extract: A membrane fraction containing the (1,3)-β-D-glucan

synthase is prepared from fungal cells.

Reaction Mixture: The reaction mixture typically contains a buffer (e.g., Tris-HCl), a substrate

(UDP-D-[14C]glucose), and co-factors.

Inhibition Assay: Varying concentrations of ibrexafungerp (dissolved in DMSO) are added to

the reaction mixtures. The reaction is initiated by the addition of the enzyme extract.

Incubation: The mixture is incubated at 30°C for a defined period (e.g., 60 minutes).[15]

Quantification of Product: The reaction is stopped, and the amount of radiolabeled glucan

product formed is quantified. This is often done by precipitating the insoluble glucan,

collecting it on a filter, and measuring the radioactivity.[16] The concentration of

ibrexafungerp that inhibits the enzyme activity by 50% (IC50) is then calculated.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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